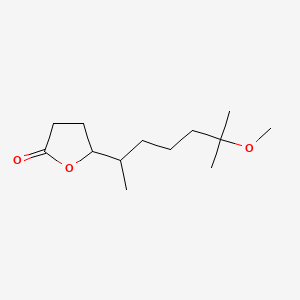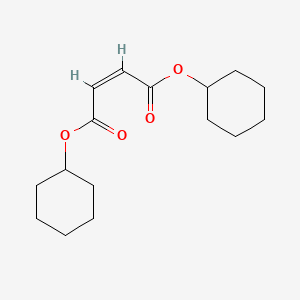
Dicyclohexyl maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl maleate is an organic compound with the molecular formula C₁₆H₂₄O₄. It is an ester derived from maleic acid and cyclohexanol. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of dicyclohexyl maleate typically involves a two-step process:
Reaction of Maleic Acid with Cyclohexylamine: Maleic acid reacts with cyclohexylamine to form cyclohexyl maleate.
Transesterification: Cyclohexyl maleate undergoes transesterification with excess cyclohexanol to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl maleate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the substituents involved, but common reagents include halogens and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Dicyclohexyl maleate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biochemical pathways and enzyme reactions.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of dicyclohexyl maleate involves its interaction with specific molecular targets and pathways. It can act as a reactant or catalyst in various chemical reactions, influencing the rate and outcome of these processes. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Dicyclohexyl malonate: Similar in structure but differs in the functional groups attached to the cyclohexyl rings.
Dicyclohexyl fumarate: Another ester of maleic acid but with different chemical properties.
Uniqueness
Dicyclohexyl maleate is unique due to its specific ester linkage and the presence of cyclohexyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not fulfill .
Propiedades
Número CAS |
621-13-6 |
|---|---|
Fórmula molecular |
C16H24O4 |
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
dicyclohexyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C16H24O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h11-14H,1-10H2/b12-11- |
Clave InChI |
BLKQQTCUGZJWLN-QXMHVHEDSA-N |
SMILES isomérico |
C1CCC(CC1)OC(=O)/C=C\C(=O)OC2CCCCC2 |
SMILES canónico |
C1CCC(CC1)OC(=O)C=CC(=O)OC2CCCCC2 |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


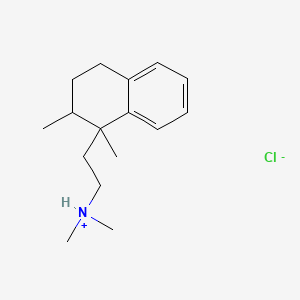
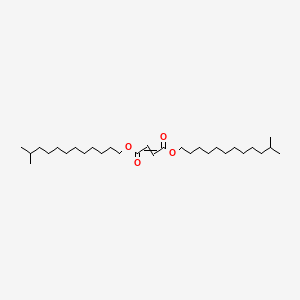

![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)
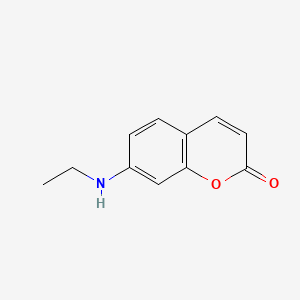
![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)
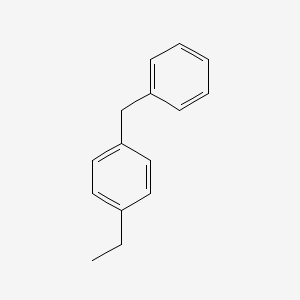
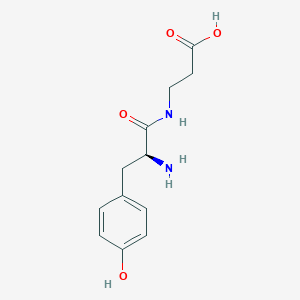
![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)
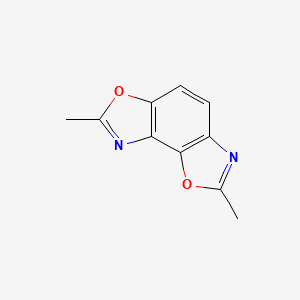
![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
